molecular formula C9H9IO3 B15204666 1-(2-Hydroxy-5-iodo-3-methoxyphenyl)ethan-1-one

1-(2-Hydroxy-5-iodo-3-methoxyphenyl)ethan-1-one

Cat. No.: B15204666
M. Wt: 292.07 g/mol
InChI Key: VCQPWVRDALOOTK-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-iodo-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO3 This compound is characterized by the presence of a hydroxy group, an iodine atom, and a methoxy group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

The synthesis of 1-(2-Hydroxy-5-iodo-3-methoxyphenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxy-5-iodo-3-methoxybenzaldehyde.

    Reaction Conditions: The aldehyde undergoes a condensation reaction with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Industrial Production: On an industrial scale, the reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(2-Hydroxy-5-iodo-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, sodium thiolate, and amines.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl ethanones.

Scientific Research Applications

1-(2-Hydroxy-5-iodo-3-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new drugs for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-iodo-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

1-(2-Hydroxy-5-iodo-3-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one: This compound lacks the iodine atom and has different reactivity and biological properties.

    1-(2-Hydroxy-3-methoxyphenyl)ethan-1-one: The position of the methoxy group is different, leading to variations in chemical behavior and applications.

    1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one:

Properties

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

1-(2-hydroxy-5-iodo-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9IO3/c1-5(11)7-3-6(10)4-8(13-2)9(7)12/h3-4,12H,1-2H3

InChI Key

VCQPWVRDALOOTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)I)OC)O

Origin of Product

United States

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